[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a complex organic compound known for its unique structure and significant applications in various scientific fields. This compound is characterized by its multiple double bonds and long carbon chains, making it a polyunsaturated fatty acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves esterification reactions. The process begins with the preparation of the docosahexaenoic acid (DHA) derivatives, which are then esterified with glycerol derivatives under controlled conditions. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure and properties.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield saturated fatty acid esters. Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has numerous applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and polyunsaturated fatty acid chemistry.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in neural tissues.
Medicine: Research focuses on its potential anti-inflammatory and neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Industry: It is used in the formulation of nutritional supplements and functional foods due to its beneficial health effects.
Mechanism of Action
The mechanism of action of [(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. The compound interacts with various molecular targets, including receptors and enzymes involved in inflammatory pathways. It modulates the activity of these targets, leading to reduced inflammation and enhanced cell survival.
Comparison with Similar Compounds
Similar Compounds
Docosahexaenoic Acid (DHA): A precursor to the compound, DHA is a well-known omega-3 fatty acid with similar health benefits.
Eicosapentaenoic Acid (EPA): Another omega-3 fatty acid, EPA shares some structural similarities and biological functions with the compound.
Arachidonic Acid (AA): An omega-6 fatty acid that also plays a role in cell membrane structure and function but has different effects on inflammation.
Uniqueness
[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its dual esterified structure, which enhances its stability and bioavailability compared to its precursors. This structural feature allows it to be more effectively incorporated into cell membranes and exert its beneficial effects.
Properties
Molecular Formula |
C47H68O5 |
---|---|
Molecular Weight |
713 g/mol |
IUPAC Name |
[(2S)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C47H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44-45(43-48)52-47(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,23-26,29-32,35-38,45,48H,3-4,9-10,15-16,21-22,27-28,33-34,39-44H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-/t45-/m0/s1 |
InChI Key |
XIAZEYRSKHAPND-CYDJSWNTSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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